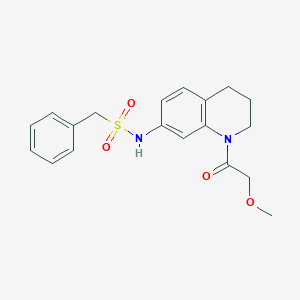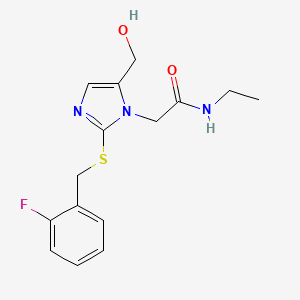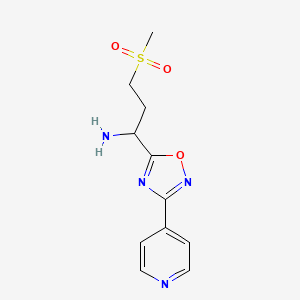
2-etoxi-N-((1-(pirimidin-2-il)piperidin-4-il)metil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzamide core substituted with an ethoxy group and a piperidinylmethyl group, which is further connected to a pyrimidinyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Aplicaciones Científicas De Investigación
2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity, receptor binding, and cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , and imidazole derivatives show a broad range of biological activities .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of hydrogen bonds .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Similar compounds have shown significant biological activity, suggesting that this compound may also have notable effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinylmethyl Intermediate: The synthesis begins with the preparation of the piperidinylmethyl intermediate. This can be achieved by reacting piperidine with a suitable alkylating agent, such as benzyl chloride, under basic conditions.
Coupling with Pyrimidine: The piperidinylmethyl intermediate is then coupled with a pyrimidine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Introduction of the Benzamide Moiety: The final step involves the introduction of the benzamide moiety. This can be accomplished by reacting the intermediate with 2-ethoxybenzoic acid or its derivatives under appropriate conditions, such as using a dehydrating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced using reagents such as sodium hydroxide (NaOH) or halogenating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous solvents like tetrahydrofuran (THF).
Substitution: NaOH, halogenating agents like phosphorus tribromide (PBr3), solvents like dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide: Similar structure with a pyridine ring instead of pyrimidine.
2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzoate: Similar structure with a benzoate ester instead of benzamide.
2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzylamine: Similar structure with a benzylamine group instead of benzamide.
Uniqueness
The uniqueness of 2-ethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy group, piperidinylmethyl moiety, and pyrimidine ring contributes to its versatility in various applications, making it a valuable compound in scientific research and industrial development.
Propiedades
IUPAC Name |
2-ethoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-25-17-7-4-3-6-16(17)18(24)22-14-15-8-12-23(13-9-15)19-20-10-5-11-21-19/h3-7,10-11,15H,2,8-9,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMQNACKRNSAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2481564.png)

![3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2481566.png)
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)
![8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2481570.png)

![(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2481575.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2481576.png)
![3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B2481577.png)


![2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481581.png)

![N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2481586.png)
